The compound is believed to bind to the hydrophobic cavity of the HIV-1 gp41 protein. Molecular docking analyses suggest that crucial ionic interactions occur between the compound and lysine 574 (K574) within this cavity. [] This binding event disrupts the formation of the gp41 six-helix bundle, a critical step in the HIV-1 fusion process. By interfering with this process, the compound effectively inhibits HIV-1 entry into host cells.
This compound has demonstrated efficacy in inhibiting infection by both laboratory-adapted and primary HIV-1 strains. It effectively blocked HIV-1 mediated cell-cell fusion by targeting the gp41 protein. [] This specific targeting and inhibition of the HIV-1 fusion process highlight its potential as a therapeutic agent for HIV/AIDS.
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5